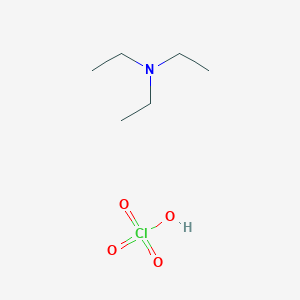
Ethanamine, N,N-diethyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N,N-diethyl-, perchlorate is an organic compound with the molecular formula C6H16ClNO4. It is a derivative of ethanamine, where the nitrogen atom is bonded to two ethyl groups and one perchlorate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanamine, N,N-diethyl-, perchlorate can be synthesized through the reaction of diethylamine with perchloric acid. The reaction typically involves the following steps:
Reaction of Diethylamine with Perchloric Acid: Diethylamine is reacted with perchloric acid under controlled conditions to form the perchlorate salt.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in its pure form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-diethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other amine derivatives.
Substitution: The perchlorate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethanamine, N,N-diethyl-, perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethanamine, N,N-diethyl-, perchlorate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: A simpler amine with two ethyl groups attached to the nitrogen atom.
Ethanamine, N-ethyl-: An amine with one ethyl group attached to the nitrogen atom.
Triethylamine: An amine with three ethyl groups attached to the nitrogen atom.
Uniqueness
Ethanamine, N,N-diethyl-, perchlorate is unique due to the presence of the perchlorate group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be effective.
Properties
CAS No. |
14999-75-8 |
|---|---|
Molecular Formula |
C6H16ClNO4 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
N,N-diethylethanamine;perchloric acid |
InChI |
InChI=1S/C6H15N.ClHO4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;(H,2,3,4,5) |
InChI Key |
QAORMLJQCDFQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


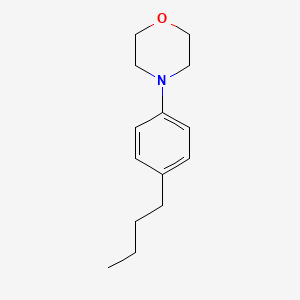
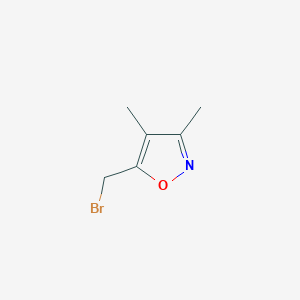

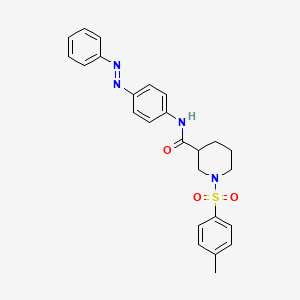
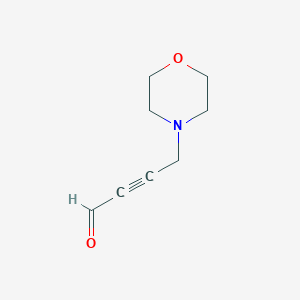
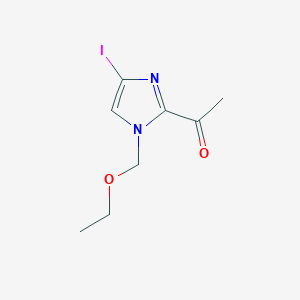
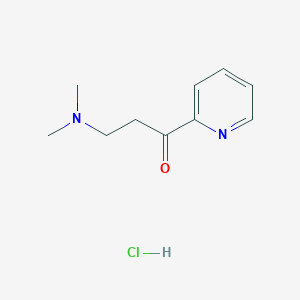
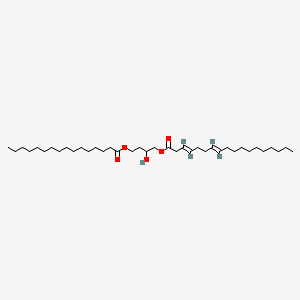

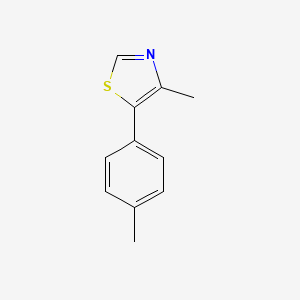
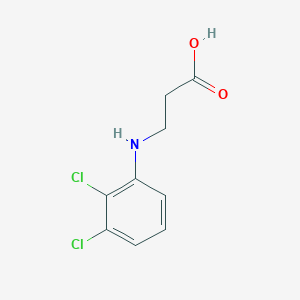
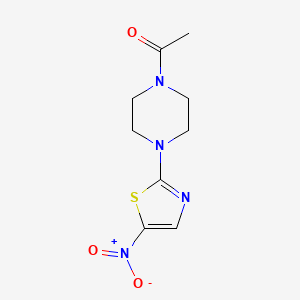
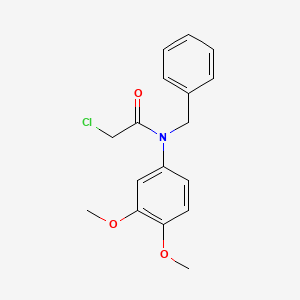
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
